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molecular formula C14H22 B124392 Octylbenzene CAS No. 2189-60-8

Octylbenzene

Cat. No. B124392
M. Wt: 190.32 g/mol
InChI Key: CDKDZKXSXLNROY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07560477B2

Procedure details

To a flame dried round bottom flask equipped with a magnetic stirbar under an inert atmosphere was added AlCl3 (5.47 g; 41 mmol) followed by 1,2-dichloroethane (22 mL). The stirring suspension was then brought to 0° C. and 1-phenyloctane (7.99 mL, 36 mmol) was added in one portion. Bromoacetyl bromide (3.75 mL, 43 mmol) was then added dropwise over a period of 10 minutes. Upon completing addition of the acid bromide, the reaction mixture was brought to rt and stirred for 2 h. The reaction mixture was then quenched carefully by slow addition of H2O (36 mL) without ever letting the reaction mixture exceed 45° C. producing a suspension of solid white precipitate. The aqueous layer of the quenched reaction mixture was discarded and the organic phase washed once with 10% HCl (10 mL), washed once with H2O (10 mL), and dried over magnesium sulfate. The dried organic phase was then concentrated in vacuo to a green/brown oil. Recrystallization from MeOH/H2O provided the product 1 (6.36 g, 57%) as white needles in three crops. Rf=0.21 (1:19 EtOAc/hexanes).
Name
Quantity
5.47 g
Type
reactant
Reaction Step One
Quantity
7.99 mL
Type
reactant
Reaction Step Two
Quantity
3.75 mL
Type
reactant
Reaction Step Three
[Compound]
Name
acid bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
22 mL
Type
solvent
Reaction Step Five
Yield
57%

Identifiers

REACTION_CXSMILES
[Al+3].[Cl-].[Cl-].[Cl-].[C:5]1([CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18])[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[Br:19][CH2:20][C:21](Br)=[O:22]>ClCCCl>[Br:19][CH2:20][C:21]([C:8]1[CH:9]=[CH:10][C:5]([CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18])=[CH:6][CH:7]=1)=[O:22] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
5.47 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Step Two
Name
Quantity
7.99 mL
Type
reactant
Smiles
C1(=CC=CC=C1)CCCCCCCC
Step Three
Name
Quantity
3.75 mL
Type
reactant
Smiles
BrCC(=O)Br
Step Four
Name
acid bromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
22 mL
Type
solvent
Smiles
ClCCCl

Conditions

Stirring
Type
CUSTOM
Details
stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a flame dried round bottom flask
CUSTOM
Type
CUSTOM
Details
equipped with a magnetic stirbar under an inert atmosphere
CUSTOM
Type
CUSTOM
Details
was then brought to 0° C.
CUSTOM
Type
CUSTOM
Details
was brought to rt
CUSTOM
Type
CUSTOM
Details
The reaction mixture was then quenched carefully by slow addition of H2O (36 mL)
CUSTOM
Type
CUSTOM
Details
exceed 45° C.
CUSTOM
Type
CUSTOM
Details
producing
ADDITION
Type
ADDITION
Details
a suspension of solid white precipitate
CUSTOM
Type
CUSTOM
Details
The aqueous layer of the quenched reaction mixture
WASH
Type
WASH
Details
the organic phase washed once with 10% HCl (10 mL)
WASH
Type
WASH
Details
washed once with H2O (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The dried organic phase was then concentrated in vacuo to a green/brown oil
CUSTOM
Type
CUSTOM
Details
Recrystallization from MeOH/H2O

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrCC(=O)C1=CC=C(C=C1)CCCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 6.36 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 56.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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